4-Bromo-2-(pyrrolidin-1-YL)aniline
Overview
Description
4-Bromo-2-(pyrrolidin-1-yl)aniline is a chemical compound with the CAS Number: 802841-82-3 and a molecular weight of 241.13 . It belongs to the class of organic compounds known as anthranilamides . These are aromatic compounds containing a benzene carboxamide moiety that carries an amine group at the 2-position of the benzene ring .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(pyrrolidin-1-YL)aniline is characterized by a five-membered pyrrolidine ring attached to a benzene ring via an amine group . The benzene ring is further substituted with a bromine atom .Physical And Chemical Properties Analysis
4-Bromo-2-(pyrrolidin-1-YL)aniline has a molecular weight of 241.13 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the search results .Scientific Research Applications
Pharmaceutical Intermediates
4-Bromo-2-(pyrrolidin-1-YL)aniline: is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom and pyrrolidine moiety make it a versatile building block for constructing complex molecules with potential therapeutic effects .
Material Science
Biological Activity Profiling
The pyrrolidine ring present in 4-Bromo-2-(pyrrolidin-1-YL)aniline is a common feature in bioactive molecules. It is widely studied for its role in enhancing the biological activity and selectivity of potential drug candidates .
Antimicrobial Agents
Research has explored the use of 4-Bromo-2-(pyrrolidin-1-YL)aniline derivatives as ligands for synthesizing metal complexes with antimicrobial properties, expanding the arsenal against resistant microbial strains .
Chemical Synthesis
As a brominated aniline derivative, 4-Bromo-2-(pyrrolidin-1-YL)aniline is a valuable reagent in chemical synthesis, aiding in the construction of complex molecules through various organic reactions .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring in 4-Bromo-2-(pyrrolidin-1-YL)aniline allows for its use in enantioselective synthesis, which is crucial for creating drugs with specific chiral configurations .
Drug Discovery
The compound’s structure is beneficial in drug discovery, particularly in the design of molecules with improved pharmacokinetic properties and enhanced drug-likeness .
Analytical Chemistry
In analytical chemistry, 4-Bromo-2-(pyrrolidin-1-YL)aniline can be used as a standard or reference compound in various chromatographic and spectroscopic methods, aiding in the identification and quantification of substances .
Future Directions
Pyrrolidine, a core structure in 4-Bromo-2-(pyrrolidin-1-YL)aniline, is a versatile scaffold for novel biologically active compounds . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—enhances the interest in this saturated scaffold . This suggests that 4-Bromo-2-(pyrrolidin-1-YL)aniline and related compounds may have potential for future drug discovery .
properties
IUPAC Name |
4-bromo-2-pyrrolidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPVJRQTPASIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(pyrrolidin-1-YL)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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